molecular formula C25H32N2O10 B5039319 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No. B5039319
M. Wt: 520.5 g/mol
InChI Key: TUOILJWEJTWJCG-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and physiological effects.

Mechanism Of Action

1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to an increase in serotonin signaling. This results in a variety of physiological effects, including changes in mood, appetite, and sleep patterns.

Biochemical And Physiological Effects

1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been shown to have a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to affect mood, with some studies suggesting that it may have antidepressant-like effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is its specificity for the 5-HT2A and 5-HT2C receptors, which allows for targeted manipulation of serotonin signaling. However, its effects on other receptor subtypes and its potential for off-target effects must be taken into consideration. Additionally, the oxalate salt form of 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate can be difficult to dissolve and work with in some experimental setups.

Future Directions

There are several potential directions for future research on 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One area of interest is its potential as a therapeutic agent for mood disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of new synthetic methods for 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate could improve its accessibility and usefulness in scientific research.

Synthesis Methods

The synthesis of 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzoyl chloride with piperazine. The resulting intermediate is then reacted with 2,4,5-trimethoxybenzyl chloride to form 1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. The final product is obtained as an oxalate salt.

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of serotonin in various physiological processes, such as mood regulation and appetite control.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6.C2H2O4/c1-27-18-10-16(11-19(13-18)28-2)23(26)25-8-6-24(7-9-25)15-17-12-21(30-4)22(31-5)14-20(17)29-3;3-1(4)2(5)6/h10-14H,6-9,15H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOILJWEJTWJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

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